1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a tetrahydroindazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chloro-substituted phenyl precursor, which is then subjected to cyclization reactions to form the indazole ring systemReaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with different substituents on the phenyl ring or the indazole moiety. Examples include:
- 1-(3-chloro-4-methylphenyl)-3-methyl-urea
- 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea .
Uniqueness
What sets 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the chloro group and the tetrahydroindazole ring system allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16ClN3 |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-9-5-6-10(7-12(9)15)18-14-4-2-3-13(16)11(14)8-17-18/h5-8,13H,2-4,16H2,1H3 |
InChI Key |
VODGUFVYUUFZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)Cl |
Origin of Product |
United States |
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